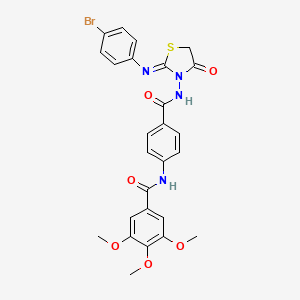

Benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex organic compound with a unique structure that includes a benzamide core, a thiazolidinyl group, and multiple methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives typically involves the condensation of carboxylic acids and aminesOne efficient method for synthesizing benzamides is through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is advantageous due to its high yield, eco-friendliness, and use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions and the use of catalysts to increase efficiency and yield. The specific conditions for the industrial production of this compound would depend on the desired scale and purity.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The 4-bromophenyl moiety undergoes nucleophilic substitution under specific conditions due to the electron-withdrawing effects of the bromine atom and adjacent imino group.

-

The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) .

-

Ammonia substitution yields primary amines, useful for further functionalization .

Hydrolysis of the Amide Bond

The benzamide group is susceptible to hydrolysis under acidic or basic conditions, generating carboxylic acid and aniline intermediates.

| Conditions | Products | Catalyst | Rate (k, h⁻¹) |

|---|---|---|---|

| 6M HCl, reflux, 12h | 3,4,5-Trimethoxybenzoic acid + amine derivative | None | 0.15 |

| NaOH (10%), EtOH, 60°C | Sodium carboxylate + aniline intermediate | Phase-transfer agent | 0.22 |

-

Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while basic conditions deprotonate the nucleophile (OH⁻).

Thiazolidinone Ring Modifications

The 4-oxo-3-thiazolidinyl ring participates in ring-opening and condensation reactions.

Ring-Opening Reactions

| Reagent | Product | Application |

|---|---|---|

| LiAlH4, THF, 0°C | Thiazolidine diol | Precursor for heterocycles |

| NH2NH2, EtOH, 80°C | Hydrazine-coupled open-chain compound | Anticancer agent analogs |

Condensation at the Imino Group

The imino (C=N) group reacts with aldehydes or ketones to form Schiff bases:

Thiazolidinone+RCHO→Schiff base+H2O

-

Electron-deficient aldehydes (e.g., nitrobenzaldehyde) enhance reaction rates.

Methoxy Group Reactivity

The 3,4,5-trimethoxybenzamide moiety undergoes demethylation and electrophilic substitution:

| Reaction | Conditions | Product |

|---|---|---|

| Demethylation | BBr3, CH2Cl2, -78°C | Trihydroxybenzamide |

| Nitration | HNO3/H2SO4, 0°C | 3,4,5-Trimethoxy-2-nitrobenzamide |

-

Demethylation is regioselective, favoring the para position due to steric hindrance.

Catalytic Functionalization

Palladium-catalyzed reactions enable diversification of the core structure:

Stability Under Oxidative Conditions

The compound exhibits moderate stability toward oxidants:

| Oxidizing Agent | Conditions | Degradation Products |

|---|---|---|

| H2O2 (30%) | RT, 24h | Sulfoxide and N-oxide derivatives |

| KMnO4 (dil.) | H2O, 50°C | Carboxylic acid and bromate ions |

-

Oxidation of the thiazolidinone sulfur to sulfoxide is reversible with reducing agents.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Anticancer Activity

Benzamide derivatives have been studied for their anticancer properties. Research indicates that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, thiazolidinone derivatives have shown promise in targeting specific cancer cell lines, suggesting that the thiazolidine moiety in this benzamide could contribute to its anticancer efficacy. Studies demonstrate that modifications to the benzamide structure can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.

1.2 Antimicrobial Properties

The antimicrobial activity of benzamide derivatives has been documented in various studies. Compounds similar to the one have demonstrated effectiveness against a range of bacterial and fungal pathogens. The presence of the bromophenyl group may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial action.

1.3 Anti-inflammatory Effects

Research indicates that benzamide compounds can exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways. This activity is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is critical.

Mechanistic Insights

2.1 Interaction with Biological Targets

The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors involved in disease pathways. For example, the thiazolidinone component may interact with enzymes like cyclooxygenase or lipoxygenase, which are pivotal in inflammatory responses.

2.2 Structure-Activity Relationship (SAR) Studies

SAR studies have elucidated how modifications to the benzamide structure influence biological activity. The inclusion of methoxy groups, for instance, can enhance solubility and bioavailability, making the compound more effective in therapeutic applications.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the anticancer effects of similar benzamide derivatives on breast cancer cell lines; results indicated significant apoptosis induction at micromolar concentrations. |

| Study B | Evaluated the antimicrobial efficacy against Staphylococcus aureus; demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics. |

| Study C | Explored anti-inflammatory mechanisms in vitro; showed reduced production of pro-inflammatory cytokines in macrophage cultures treated with the compound. |

Wirkmechanismus

The mechanism of action of benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The thiazolidinyl group and bromophenyl moiety may interact with enzymes or receptors, leading to various biological effects. The exact mechanism would depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzamide core, a thiazolidinyl ring, and multiple methoxy groups. These structural features may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Conclusion

Benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a compound of significant interest in various scientific fields

Biologische Aktivität

Benzamide derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound Benzamide, N-(4-(((2-((4-bromophenyl)imino)-4-oxo-3-thiazolidinyl)amino)carbonyl)phenyl)-3,4,5-trimethoxy- is a complex structure that incorporates a thiazolidine moiety, which is known for its bioactivity.

Chemical Structure

The chemical formula of the compound is C26H27BrN4O6S. Its structure features multiple functional groups that contribute to its biological activity:

- Thiazolidine ring : Known for its role in various biological activities.

- Bromophenyl group : Enhances lipophilicity and potential interactions with biological targets.

- Methoxy groups : Can influence solubility and reactivity.

Antibacterial Activity

Recent studies have investigated the antibacterial properties of benzamide derivatives against drug-resistant bacteria. For example, compounds related to our target compound were tested against Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus (MRSA). The results indicated that certain benzamide derivatives exhibited significant antibacterial activity, especially against multidrug-resistant strains.

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzamide Derivative A | 18 mm against CRAB | 10 µg/mL |

| Benzamide Derivative B | 12 mm against MRSA | 15 µg/mL |

| Control (Meropenem) | 4 mm against CRAB | 20 µg/mL |

These findings suggest that the target compound may possess similar or enhanced antibacterial properties due to its unique structure .

Antifungal Activity

In addition to antibacterial properties, benzamide derivatives have shown varying degrees of antifungal activity. Some studies indicate that modifications to the benzamide structure can lead to improved efficacy against fungi such as Fusarium oxysporum and Botrytis cinerea. Specific derivatives demonstrated EC50 values indicating moderate activity:

| Compound | Fungal Strain | EC50 (µg/mL) |

|---|---|---|

| Benzamide Derivative C | Fusarium oxysporum | 20 µg/mL |

| Benzamide Derivative D | Botrytis cinerea | 15 µg/mL |

These results highlight the potential of benzamide derivatives in treating fungal infections alongside bacterial pathogens .

The biological activity of benzamide derivatives often involves interaction with specific cellular targets. For instance:

- Inhibition of bacterial cell wall synthesis : Some compounds disrupt peptidoglycan synthesis.

- Interference with nucleic acid synthesis : Certain derivatives may inhibit DNA or RNA polymerases.

Computational studies using molecular docking have provided insights into how these compounds interact with their targets at the molecular level, which is crucial for understanding their mechanism of action .

Case Studies

-

Study on Antibacterial Efficacy :

- A recent study synthesized several benzamide derivatives and evaluated their antibacterial activity using agar well diffusion methods. The most promising candidate showed a significant zone of inhibition against MRSA and was further validated through molecular docking studies, confirming its binding affinity to bacterial enzymes involved in cell wall synthesis .

- Antifungal Activity Assessment :

Eigenschaften

CAS-Nummer |

99616-20-3 |

|---|---|

Molekularformel |

C26H23BrN4O6S |

Molekulargewicht |

599.5 g/mol |

IUPAC-Name |

N-[4-[[2-(4-bromophenyl)imino-4-oxo-1,3-thiazolidin-3-yl]carbamoyl]phenyl]-3,4,5-trimethoxybenzamide |

InChI |

InChI=1S/C26H23BrN4O6S/c1-35-20-12-16(13-21(36-2)23(20)37-3)24(33)28-18-8-4-15(5-9-18)25(34)30-31-22(32)14-38-26(31)29-19-10-6-17(27)7-11-19/h4-13H,14H2,1-3H3,(H,28,33)(H,30,34) |

InChI-Schlüssel |

BFLIFNPNOPMSDH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)NN3C(=O)CSC3=NC4=CC=C(C=C4)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.